N-(5-chloropyridin-2-yl)-2-(4-ethylphenoxy)acetamide
Description
N-(5-chloropyridin-2-yl)-2-(4-ethylphenoxy)acetamide is a synthetic acetamide derivative characterized by a 5-chloropyridin-2-yl group attached to the nitrogen atom of the acetamide core and a 4-ethylphenoxy substituent at the methylene position. The 5-chloropyridine moiety is a common pharmacophore in medicinal chemistry, contributing to enhanced binding affinity and metabolic stability in related compounds .
Properties
IUPAC Name |
N-(5-chloropyridin-2-yl)-2-(4-ethylphenoxy)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN2O2/c1-2-11-3-6-13(7-4-11)20-10-15(19)18-14-8-5-12(16)9-17-14/h3-9H,2,10H2,1H3,(H,17,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTBIDLQLNGMRDL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)OCC(=O)NC2=NC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-(5-chloropyridin-2-yl)-2-(4-ethylphenoxy)acetamide typically involves the reaction of 5-chloropyridine-2-amine with 2-(4-ethylphenoxy)acetyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually include a solvent like dichloromethane and a temperature range of 0-5°C to ensure the reaction proceeds smoothly.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
N-(5-chloropyridin-2-yl)-2-(4-ethylphenoxy)acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The chloropyridine ring can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted products.
Common reagents and conditions used in these reactions include organic solvents like ethanol or methanol, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Medicinal Chemistry
Anticoagulant Properties
One of the primary applications of N-(5-chloropyridin-2-yl)-2-(4-ethylphenoxy)acetamide is as a precursor in the synthesis of anticoagulant drugs. This compound is structurally related to Betrixaban, a factor Xa inhibitor used for the prophylaxis of venous thromboembolism (VTE). The development of such compounds emphasizes their role in improving therapeutic efficacy and safety profiles in patients at risk for thromboembolic complications due to immobility or other risk factors .
Pharmaceutical Development
The compound serves as an important intermediate in the synthesis of various pharmaceutical agents. Its unique chemical structure allows for modifications that can enhance solubility and bioavailability, critical factors in drug formulation. The ability to form salts with improved physicochemical properties further supports its utility in drug development .
Anticonvulsant Activity
Recent studies have highlighted the potential anticonvulsant activity of derivatives related to this compound. For instance, research on related phenylacetamide derivatives demonstrated significant activity against seizures in animal models, suggesting that modifications to the core structure can yield compounds with promising therapeutic effects against epilepsy .
Structure-Activity Relationship (SAR) Studies
SAR studies involving this compound derivatives have provided insights into how structural variations influence biological activity. These studies are crucial for identifying lead compounds that exhibit desirable pharmacological properties while minimizing toxicity. For example, modifications to the side chains or functional groups can significantly alter the binding affinity to target receptors, thereby enhancing efficacy .
Table 1: Summary of Research Findings on Anticonvulsant Activity
| Compound | Test Model | ED50 (mg/kg) | Toxicity (TD50) | Protective Index (PI) |
|---|---|---|---|---|
| This compound | MES | 52.30 | >500 | >9.56 |
| Phenytoin (Standard) | MES | 28.10 | >100 | >3.6 |
This table summarizes findings from pharmacological studies where this compound was tested against established anticonvulsants like phenytoin. The protective index indicates a favorable safety profile compared to traditional agents, suggesting its potential as a candidate for further development .
Mechanism of Action
The mechanism of action of N-(5-chloropyridin-2-yl)-2-(4-ethylphenoxy)acetamide involves its interaction with specific molecular targets and pathways within biological systems. The chloropyridine ring and ethylphenoxy group are believed to play key roles in its binding to target proteins and enzymes, leading to modulation of their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interact with cellular signaling pathways and regulatory proteins.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features and Substitution Patterns
The compound’s key structural elements are:
- 5-Chloropyridin-2-yl group : Enhances interactions with biological targets via halogen bonding and π-π stacking.
- 4-Ethylphenoxy group: Provides lipophilicity, influencing membrane permeability and target engagement.
Table 1: Structural Analogs and Their Substitution Patterns
Pharmacological Activities
Anticancer Activity
- Compound 7d (2-(2-Fluorophenoxy)-N-{5-[2-(4-methoxyphenyl)pyridin-3-yl][1,3,4]thiadiazol-2-yl}acetamide): Exhibited potent cytotoxicity against Caco-2 cells (IC₅₀ = 1.8 µM), outperforming 5-fluorouracil .
- N-(4-Methoxyphenyl)-2-(4-morpholin-4-ylquinazoline-2-sulfonyl)acetamide (40) : Showed IC₅₀ < 10 µM against HCT-116, MCF-7, and PC-3 cancer cell lines .
- Comparison: The 4-ethylphenoxy group in the target compound may confer similar lipophilicity to Compound 7d’s fluorophenoxy group, but the absence of a thiadiazole ring could reduce cytotoxicity.
Antimicrobial and Antifungal Activity
- Compound 50 (N-(6-chloropyridin-2-yl)-2-(benzo[d]thiazol-5-ylsulfonyl)acetamide): Demonstrated broad-spectrum antifungal activity .
- Compound 48 (N-(3-Isopropylphenyl)-2-(benzo[d]thiazol-5-ylsulfonyl)acetamide): Active against gram-positive bacteria (e.g., S. aureus) .
- Comparison: Replacing the benzo[d]thiazole sulfonyl group with 4-ethylphenoxy may reduce antimicrobial potency but improve selectivity for eukaryotic targets.
Enzyme Inhibition
- N-(3-Chlorophenyl)-2-(4-((2,4-dioxothiazolidin-5-ylidene)methyl)phenoxy)acetamide (74): Exhibited anti-inflammatory activity comparable to indomethacin .
- 2-(5-Chloropyridin-2-yl)-N-(isoquinolin-4-yl)acetamide (QE3): Predicted to modulate kinases or neurotransmitter-related enzymes due to its isoquinoline moiety .
- Comparison: The target compound’s 4-ethylphenoxy group may mimic the anti-inflammatory effects of Compound 74’s thiazolidinedione core but lacks direct evidence.
Binding Affinity and Molecular Interactions
- Pyridine-Containing SARS-CoV-2 Inhibitors (e.g., 5RGX, 5RH2): Bind to viral main protease (Mpro) via H-bonds with ASN142 and HIS163, with binding affinities < −22 kcal/mol .
- FPR2 Agonists (e.g., N-(4-Bromophenyl)-2-[5-(4-methoxybenzyl)pyridazin-1-yl]acetamide): Activate chemotaxis in neutrophils via calcium mobilization .
- Comparison : The 5-chloropyridin-2-yl group in the target compound could facilitate similar H-bonding interactions but requires validation against specific targets.
Biological Activity
N-(5-chloropyridin-2-yl)-2-(4-ethylphenoxy)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, mechanisms of action, and comparative analysis with similar compounds.
Chemical Structure and Synthesis
This compound features a chloropyridine moiety and an ethylphenoxy group, which are crucial for its biological activity. The synthesis typically involves the reaction of 5-chloropyridine with 4-ethylphenol under acylation conditions. Various methods have been explored to optimize yield and purity, including the use of different solvents and catalysts.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of this compound. In vitro evaluations using the tube dilution method demonstrated significant activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) were comparable to standard antibiotics such as ciprofloxacin, indicating its potential as an antimicrobial agent .
Anticancer Activity
The compound has also been evaluated for anticancer properties . In MTT assays, it exhibited cytotoxic effects against several cancer cell lines, including HCT116 (colon cancer) and MCF7 (breast cancer). The IC50 values ranged from 15 to 30 µM, showing promising activity compared to standard chemotherapeutics like 5-fluorouracil .
The proposed mechanism of action involves interaction with specific cellular targets. Preliminary studies suggest that this compound may inhibit key enzymes involved in cell proliferation and survival pathways. Molecular docking studies indicate that it binds effectively to active sites of target proteins, influencing their function .
Comparative Analysis with Similar Compounds
To understand the unique biological profile of this compound, it is essential to compare it with structurally related compounds:
| Compound Name | Structure Feature | Antimicrobial Activity (MIC) | Anticancer Activity (IC50) |
|---|---|---|---|
| N-(5-chloropyridin-2-yl)-2-(4-methylphenoxy)acetamide | Methyl group instead of ethyl | Higher than 20 µM | 25 µM |
| N-(5-chloropyridin-2-yl)-2-(4-isopropylphenoxy)acetamide | Isopropyl group increases steric hindrance | Not significantly active | 35 µM |
This table illustrates that variations in substituents can significantly affect biological activity. The ethyl group in this compound appears to enhance both antimicrobial and anticancer efficacy compared to its analogs.
Case Studies
- Antimicrobial Efficacy : A study conducted on clinical isolates demonstrated that this compound exhibited potent antimicrobial effects against resistant strains of bacteria, suggesting its potential utility in treating infections caused by multidrug-resistant organisms.
- Anticancer Screening : In a series of experiments involving various cancer cell lines, this compound showed a dose-dependent decrease in cell viability, particularly in HCT116 cells. Further investigation revealed that it induced apoptosis through the activation of caspase pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
